5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one
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Overview
Description
5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a furan and bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-bromo-benzaldehyde with furan-2-carbaldehyde and thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium acetate in ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thioxo group can yield the corresponding thiazolidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one involves its interaction with biological targets such as enzymes or receptors. The bromophenyl and furan moieties may facilitate binding to these targets, while the thioxo group can participate in redox reactions, potentially leading to the modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-(4-Bromo-phenyl)-2-thioxo-thiazolidin-4-one: Lacks the furan moiety, which may affect its biological activity.
5-(5-Phenyl-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one: Lacks the bromine substituent, which can influence its reactivity and binding properties.
Uniqueness
The presence of both the bromophenyl and furan moieties in 5-(5-(4-Bromo-phenyl)-furan-2-ylmethylene)-2-thioxo-thiazolidin-4-one makes it unique compared to other similar compounds. This combination of functional groups can enhance its biological activity and provide distinct chemical reactivity .
Properties
Molecular Formula |
C14H8BrNO2S2 |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
(5E)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H8BrNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7+ |
InChI Key |
MERSOXJRJWZSND-KPKJPENVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Br |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Br |
Origin of Product |
United States |
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